(S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid
CAS No.: 270065-89-9
Cat. No.: VC20852606
Molecular Formula: C16H20N2O4
Molecular Weight: 304.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 270065-89-9 |
---|---|
Molecular Formula | C16H20N2O4 |
Molecular Weight | 304.34 g/mol |
IUPAC Name | (3S)-4-(4-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Standard InChI | InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-4-6-12(10-17)7-5-11/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1 |
Standard InChI Key | UXSGGQWSQPYJTQ-ZDUSSCGKSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C#N)CC(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)CC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)CC(=O)O |
Introduction
Chemical Structure and Properties
Structural Features
(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid consists of several key structural elements:
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A butanoic acid main chain
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A tert-butoxycarbonyl (Boc) protected amino group at the 3-position
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A 4-cyanophenyl substituent at the 4-position
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A stereogenic center at the 3-position with S-configuration
The compound's structure includes a cyano group attached to the para position of the phenyl ring, which serves as an important functional group for various applications including spectroscopic studies and chemical modifications.
Chemical Identifiers and Properties
Property | Value |
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CAS Number | 270065-89-9 |
Molecular Formula | C₁₆H₂₀N₂O₄ |
Molecular Weight | 304.34 g/mol |
SMILES Notation | N#Cc1ccc(cc1)CC@HCC(=O)O |
The compound features multiple reactive functional groups, including:
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The carboxylic acid group suitable for esterification, amidation, and other transformations
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The Boc-protected amino group which can be deprotected under acidic conditions
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The cyano group with potential for conversion to amides, carboxylic acids, or amines
Stock Solution Preparation
For research applications requiring precise concentrations, the following dilution table provides guidance for preparing stock solutions of (S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid:
Desired Concentration | Volume Required for Different Amounts |
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1 mg | |
1 mM | 3.2858 mL |
5 mM | 0.6572 mL |
10 mM | 0.3286 mL |
These calculations are based on the molecular weight of 304.34 g/mol and assume complete dissolution of the compound in the appropriate solvent.
Applications in Research
Peptide Synthesis
(S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid and related compounds are valuable in peptide synthesis, where they can be incorporated to create peptides with unique properties. The Boc protection strategy employed in this compound is compatible with solid-phase peptide synthesis (SPPS) protocols, allowing for the efficient assembly of complex peptide structures.
The compound's structural features make it particularly suitable for:
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Incorporation of unnatural amino acids into peptide sequences
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Development of peptides with specific conformational properties
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Creation of peptides with specialized spectroscopic properties
Spectroscopic and Biophysical Applications
The nitrile group in cyano-substituted phenylalanine derivatives, which are structurally related to (S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid, serves as an excellent vibrational reporter in protein studies. Research has demonstrated that the nitrile stretching frequency is highly sensitive to the local environment, exhibiting an 8.7 cm⁻¹ blue shift when transitioning from THF to water.
These properties make cyano-substituted amino acid derivatives valuable tools for:
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Probing local protein environments with high sensitivity
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Studying protein folding and dynamics
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Monitoring changes in hydration and electrostatic fields within biological systems
For example, the structurally related 4-cyano-L-phenylalanine (pCNPhe) has been genetically incorporated into superfolder green fluorescent protein (sfGFP) at specific sites to probe local protein environments using temperature-dependent infrared spectroscopy, X-ray crystallography, and molecular dynamics simulations.
Specialized Research Applications
Boc-protected cyano-phenylalanine derivatives, structurally related to (S)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid, have been employed in several specialized research contexts:
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As infrared probes to study interactions between halothane and ion channel protein models
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For monitoring amyloid formation when incorporated into islet amyloid polypeptide
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As fluorescence donors in Förster resonance energy transfer (FRET) pairs with tryptophan, 7-azatryptophan, or 5-hydroxytryptophan
The cyano group in these compounds provides a unique spectroscopic signature in a relatively uncrowded region of the IR spectrum (approximately 2200-2300 cm⁻¹), making it particularly valuable for biophysical studies.
Related Compounds
Stereoisomers and Positional Isomers
Several structurally related compounds have been identified and characterized:
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(R)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid: A stereoisomer with the R-configuration at the stereogenic center and with the cyano group at the meta position of the phenyl ring.
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(R)-3-((tert-butoxycarbonyl)amino)-4-(4-cyanophenyl)butanoic acid: The R-enantiomer of the title compound with opposite stereochemistry at the 3-position.
Structural Analogs
Several structural analogs are available for comparative studies:
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(S)-3-((tert-butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid: An analog where the cyano group is replaced with an iodo substituent (CAS: 270065-71-9).
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(S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid (Boc-4-cyano-L-phenylalanine): A related compound with one fewer methylene group in the main chain (CAS: 131724-45-3).
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Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid: An analog with multiple fluoro substituents instead of a cyano group.
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(S)-3-((tert-butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid: A related compound with a nitro group instead of a cyano group (CAS: 127106-71-2).
These related compounds provide opportunities for structure-activity relationship studies and may offer complementary properties for various applications.
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